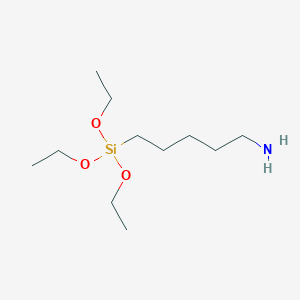
Methyl 2-hydroxypentanoate
Übersicht
Beschreibung
Methyl 2-hydroxypentanoate, also known as MHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a colorless liquid that is soluble in water and has a sweet odor. MHP is a derivative of pentanoic acid and is used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Biorefinery Applications
- Lignocellulosic Biorefinery : Methyl 2-hydroxypentanoate can be produced from alkyl levulinates in lignocellulosic biorefineries. A study by Geboers et al. (2014) detailed the conversion of alkyl levulinates to alkyl γ-hydroxypentanoates using H-transfer catalyzed by Raney Ni. This process achieved up to 90% yield of alkyl γ-hydroxypentanoates at low temperatures.
Synthetic Chemistry
- Organoiron Complexes : Chu et al. (1992) illustrated the use of organoiron complexes in synthesizing optically active forms of methyl 3-hydroxypentanoate. Their research (Chu et al., 1992) highlights the potential of these complexes in enantioselective synthesis.
Bioorganic Chemistry
- Enzymatic Synthesis : In a bioorganic chemistry laboratory project, Lee (1998) demonstrated the use of porcine pancreatic lipase to convert a racemic sample of methyl gamma-hydroxypentanoate into gamma-methyl-gamma-butyrolactone. This study (Lee, 1998) showcases the versatility of enzymes in chemical synthesis.
Organotin(IV) Complexes
- Anticancer Drugs : Basu Baul et al. (2009) explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, including derivatives of methyl pentanoate. These complexes showed promising cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Enzymatic Resolution
- Chiral Acyl Donor Resolution : García-Urdiales et al. (2009) studied the resolution of methyl (±)‐3‐hydroxypentanoate using Candida antarctica lipase B. Their findings (García-Urdiales et al., 2009) shed light on the enzyme's selectivity towards different enantiomers of the ester.
Biodiesel Research
- Ignition Delays in Biodiesel : Weber et al. (2018) investigated the ignition delays of methyl valerate (methyl pentanoate) in a rapid compression machine. This study (Weber et al., 2018) provides insights into the combustion characteristics of methyl pentanoate, relevant for biodiesel applications.
Organoleptic Properties
- Impact in Wine : Lytra et al. (2012) analyzed the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Their research (Lytra et al., 2012) highlights the sensory contribution of these compounds to wine aromas.
Eigenschaften
IUPAC Name |
methyl 2-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-5(7)6(8)9-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPJJIXHJSOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337601 | |
| Record name | Methyl 2-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxypentanoate | |
CAS RN |
108740-82-5 | |
| Record name | Methyl 2-hydroxypentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108740-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, 4-amino-N-[3-(diethylamino)propyl]-](/img/structure/B3045418.png)




![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B3045425.png)



![Acetaldehyde, [bis(phenylmethyl)amino]-](/img/structure/B3045431.png)


